

An In-depth Technical Guide to 1-Chloro-2-(trifluoromethoxy)benzene

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Compound of Interest

Compound Name: 1-Chloro-2-(trifluoromethoxy)benzene

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of **1-Chloro-2-(trifluoromethoxy)benzene**, a versatile fluorinated building block with significant applications in the pharmaceutical and agrochemical industries. We will delve into the systematic principles of its IUPAC nomenclature, explore its physicochemical properties, outline a representative synthetic protocol, and discuss its role in modern drug discovery. The inclusion of the trifluoromethoxy group imparts unique electronic and lipophilic characteristics to the benzene ring, making this compound a valuable intermediate for creating complex and biologically active molecules. This document is intended to serve as a detailed resource for professionals engaged in chemical synthesis and drug development.

Decoding the Name: IUPAC Nomenclature

The systematic name, **1-Chloro-2-(trifluoromethoxy)benzene**, is derived following the rules established by the International Union of Pure and Applied Chemistry (IUPAC). Let's dissect the name to understand the underlying principles of naming substituted benzene rings.

- **Parent Structure:** The core of the molecule is a benzene ring.^{[1][2][3]} When a benzene ring is the main functional group, it serves as the parent name.^{[2][3]}

- **Substituents:** Two groups are attached to the benzene ring: a chlorine atom ($-\text{Cl}$) and a trifluoromethoxy group ($-\text{OCF}_3$).
- **Numbering the Ring:** For disubstituted benzenes, the carbon atoms on the ring are numbered to give the substituents the lowest possible locants.^{[1][4][5]} In this case, the substituents are on adjacent carbons, so they are assigned positions 1 and 2.
- **Alphabetical Order:** When multiple different substituents are present, they are listed in alphabetical order.^{[1][4]} "Chloro" precedes "trifluoromethoxy" alphabetically.
- **Putting It Together:**
 - The substituent "chloro" is placed at position 1.
 - The substituent "trifluoromethoxy" is placed at position 2.
 - The parent name "benzene" follows the substituent names.

This systematic approach ensures an unambiguous representation of the molecule's structure.

Alternative Nomenclatures: While the IUPAC name is the standard, you may encounter other names in literature and chemical databases, such as 2-Chloro-1-(trifluoromethoxy)benzene or o-chlorophenyl trifluoromethyl ether. The use of "ortho" (o-) can denote a 1,2-substitution pattern on a benzene ring.^{[1][5]}

Molecular Structure and Properties

A clear understanding of the physicochemical properties of **1-Chloro-2-(trifluoromethoxy)benzene** is crucial for its effective use in synthesis and for predicting the characteristics of its derivatives.

Molecular Structure

The structure of **1-Chloro-2-(trifluoromethoxy)benzene** is depicted below. The presence of the electronegative chlorine atom and the strongly electron-withdrawing trifluoromethoxy group significantly influences the electron density distribution of the benzene ring.

Caption: Molecular structure of **1-Chloro-2-(trifluoromethoxy)benzene**.

Physicochemical Data

The following table summarizes key physical and chemical properties of **1-Chloro-2-(trifluoromethoxy)benzene**.^{[6][7]}

Property	Value	Source
CAS Number	450-96-4	^{[6][7][8]}
Molecular Formula	C ₇ H ₄ ClF ₃ O	^{[6][7]}
Molecular Weight	196.55 g/mol	^{[6][7]}
Appearance	Colorless to almost colorless clear liquid	^{[6][7]}
Boiling Point	143 °C	^{[6][7]}
Density	1.38 g/mL	^{[6][7]}
Refractive Index (n _{20D})	1.44	^{[6][7]}
Purity	≥ 98% (GC)	^{[6][7]}

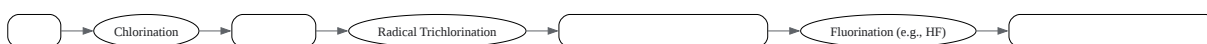
These properties are essential for designing reaction conditions, purification procedures, and for the safe handling and storage of the compound.

Synthesis and Reactivity

1-Chloro-2-(trifluoromethoxy)benzene is typically synthesized from anisole (methoxybenzene) through a multi-step process involving chlorination and fluorination.^{[9][10]}

General Synthetic Workflow

The synthesis of trifluoromethoxybenzene derivatives often follows a pathway that first introduces a chlorine atom to the benzene ring, followed by the conversion of a methoxy group to a trifluoromethoxy group.



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Caption: Generalized synthetic workflow for **1-Chloro-2-(trifluoromethoxy)benzene**.

Experimental Protocol: A Representative Synthesis

The following protocol is a generalized representation of the synthesis of trifluoromethoxybenzene compounds. Specific conditions may vary.

Step 1: Chlorination of Anisole

- In a suitable reactor, dissolve anisole in a solvent such as p-chlorotrifluoromethylbenzene.
[\[11\]](#)
- Heat the mixture to reflux.
- Introduce chlorine gas while adding an initiator like azobisisobutyronitrile (AIBN) dropwise.
[\[11\]](#)
- Monitor the reaction progress by gas chromatography (GC) until the desired level of conversion is achieved.

Step 2: Fluorination

- Transfer the chlorinated intermediate to a high-pressure autoclave.
- Add a fluorinating agent, such as hydrogen fluoride (HF).[\[11\]](#)
- Heat the mixture under pressure to facilitate the exchange of chlorine atoms for fluorine atoms.
- Monitor the reaction until completion.

Step 3: Purification

- After the reaction, neutralize any remaining acid.
- Separate the organic layer.

- Purify the crude product by fractional distillation under reduced pressure to obtain **1-Chloro-2-(trifluoromethoxy)benzene** with high purity.[11]

Self-Validating System: Throughout the synthesis, in-process controls using techniques like GC are crucial to ensure the reaction is proceeding as expected and to determine the optimal endpoint for each step. The final product's identity and purity should be confirmed using analytical methods such as GC-MS, ^1H NMR, and ^{19}F NMR.

Applications in Drug Development and Agrochemicals

The trifluoromethoxy group is a highly valued substituent in medicinal chemistry and agrochemical design.[11][12][13][14] Its unique properties can significantly enhance the biological activity and pharmacokinetic profile of a molecule.

The Role of the Trifluoromethoxy Group

- **Lipophilicity:** The $-\text{OCF}_3$ group is highly lipophilic, which can improve a drug's ability to cross cell membranes and increase its bioavailability.[12][13]
- **Metabolic Stability:** The carbon-fluorine bond is very strong, making the trifluoromethoxy group resistant to metabolic degradation.[12][13] This can lead to a longer duration of action for a drug.
- **Electron-Withdrawing Nature:** The $-\text{OCF}_3$ group is a strong electron-withdrawing group, which can alter the electronic properties of the aromatic ring and influence how the molecule interacts with its biological target.[12]

A Versatile Building Block

1-Chloro-2-(trifluoromethoxy)benzene serves as a key intermediate in the synthesis of more complex molecules. The chlorine atom provides a reactive site for various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce new functional groups. This allows for the construction of a diverse library of compounds for screening in drug discovery programs.[6][7]

This compound and its derivatives are utilized in the development of pharmaceuticals targeting a range of conditions, including neurological and cardiovascular diseases.[6] In the agrochemical sector, they are used to create effective herbicides and fungicides.[6][7]

Conclusion

1-Chloro-2-(trifluoromethoxy)benzene is a fluorinated aromatic compound of significant industrial importance. Its IUPAC nomenclature is a clear and systematic descriptor of its chemical structure. The presence of the trifluoromethoxy group confers desirable properties that are highly sought after in the design of new pharmaceuticals and agrochemicals. A thorough understanding of its synthesis, reactivity, and physicochemical properties is essential for chemists and researchers working to develop the next generation of advanced chemical entities.

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